Journal Name:Journal of Asian Natural Products Research
Journal ISSN:1028-6020
IF:1.61
Journal Website:http://www.tandfonline.com/toc/ganp20/current
Year of Origin:1998
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:135
Publishing Cycle:Quarterly
OA or Not:Not
Facile synthesis of three low-sensitivity energetic materials based on pyrimidine backbones
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2023-03-23 , DOI: 10.1016/j.enmf.2023.03.005
Using commercially available raw materials, novel pyrimidine-based energetic compounds were synthesized, namely N-(7-oxo-6,7-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-yl)nitramide (1), 2,4,6-triamino-5-nitropyrimidin-1-ium nitrate (2), and 4,6-diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate (3). They were fully characterized using NMR (1H and 13C), IR spectroscopy, and elemental analysis. The crystal structures of compounds 1 and 3 were determined using single-crystal X-ray diffraction. The decomposition temperatures of compounds 1–3 were measured to be 190.2 ​°C, 156.8 ​°C, and 234.6 ​°C, respectively. Their densities were tested to be 1.84, 1.85 ​g ​cm−3, and 1.81 ​g ​cm−3, respectively. They exhibited desirable insensitive properties, with impact sensitivity ≥15 ​J and friction sensitivity >360 ​N. In addition, the detonation performances of compounds 1–3 were calculated with detonation pressure of 26.9, 29.6 ​GPa, and 26.0 ​GPa, respectively; detonation velocity of 8089, 8644 ​m ​s−1, and 7996 ​m ​s−1, respectively). Simple synthetic processes and high performance make them potential candidates for low-sensitivity energetic materials.
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AIEgen-based metal-organic frameworks as sensing “toolkit” for identification and analysis of energetic compounds
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2022-09-17 , DOI: 10.1016/j.enmf.2022.09.001
The identification and analysis of energetic compounds are important technology in the field of national defence and environmental monitoring. However, as the rapid development of high-energy density materials, designing universal detection strategy for energetic compounds and their composites is still challenging. Herein, we construct a suite of AIEgen-based metal-organic frameworks (MOFs) as the sensing “toolkit” for discriminating four types of energetic compounds, including nitroaromatics, nitrogen-rich heterocycles, nitramine and nitroenamine. Through manipulating the structure of linker and coordination patterns of MOFs scaffold, diversified fluorescence responses can be obtained to simultaneously probe the fluorescence quenching and competitive binding abilities of different energetic compounds in aqueous systems. The “toolkit” sensor array with fluorescence pattern recognition could successfully discriminate seven iconic energetic compounds by principal component analysis. Further performance studies show that the heterogenous materials of energetic compounds can be quantitatively analyzed with linear relationship between stoichiometries and principal component values. The composites from different types of energetic compounds are rapidly identified via AIE MOF-based logic operations. The resulting sensing “toolkit” provides a new avenue for designing olfactory-mimic sensing system.
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Machine learning-guided property prediction of energetic materials: Recent advances, challenges, and perspectives
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2022-08-18 , DOI: 10.1016/j.enmf.2022.07.005
Predicting chemical properties is one of the most important applications of machine learning. In recent years, the prediction of the properties of energetic materials using machine learning has been receiving more attention. This review summarized recent advances in predicting energetic compounds’ properties (e.g., density, detonation velocity, enthalpy of formation, sensitivity, the heat of the explosion, and decomposition temperature) using machine learning. Moreover, it presented general steps for applying machine learning to the prediction of practical chemical properties from the aspects of data, molecular representation, algorithms, and general accuracy. Additionally, it raised some controversies specific to machine learning in energetic materials and its possible development directions. Machine learning is expected to become a new power for driving the development of energetic materials soon.
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A review of small angle scattering, neutron reflection, and neutron diffraction techniques for microstructural characterization of polymer-bonded explosives
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2023-01-23 , DOI: 10.1016/j.enmf.2023.01.001
To better understand the structure-activity relationship and enhance the overall performance of polymer-bonded explosives (PBXs), the neutron and X-ray scattering techniques, which utilize neutron or X-ray radiation as probes, are unique and useful methods for quantifying the inherent hierarchical microstructures and components of PBXs. This review focuses on a series of scattering techniques and their typical applications in PBXs and includes a brief introduction of large neutron and X-ray scientific facilities in China. It describes the basic principles, instrumentation, sample environment, and empirical approaches of small-angle scattering (SAS), neutron reflection (NR), and neutron diffraction (ND). Additionally, it reviews common applications of these scattering techniques in the fields of PBXs. Combining the scattering techniques with complementary methods yields several valuable parameters that account for the microstructural features of PBXs. The combination can be used to establish multi-scale structure-activity relationships of PBXs and optimize the preparation process, numerical simulations, and performance prediction of PBXs. More efforts should be made to (1) gather the comprehensive multi-scale microstructural parameters for certain PBXs and add them to corresponding characteristic databases; (2) further investigate the dependence of the microstructural features on the preparation conditions of PBXs; (3) establish multi-factor correlations between the multi-scale microstructural features and the multiple performances obtained from experiments; (4) incorporate the microstructural parameters into various theoretical computational models.
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Thermally stable and insensitive energetic metal-organic frameworks based on two new tetrazole ligands
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.enmf.2023.05.001
Two new tetrazole ligands were designed and synthesized using simple methods in this study, namely 1H-tetrazole-5-carbohydrazide (HCHT, 1) and 2-amino-5-(1H-tetrazol-5-yl)-1,3,4-oxadiazole (HAOT, 2). Their solvent-free potassium salts [K(CHT)]n (3) and [K(AOT)]n (4) are new two-dimensional energetic metal-organic frameworks (EMOFs), and their structures were characterized using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), elemental analysis (EA), and single-crystal X-ray diffraction (SXRD). Both compounds 3 and 4 exhibit high decomposition temperatures (Td) of 314 ​°C and 310 ​°C, respectively and are highly insensitive to impact and friction stimuli (IS ​> ​40 ​J, FS ​> ​360 ​N). The detonation velocity and pressure of 3 were calculated at 9141 ​m ​s−1 and 29.0 ​GPa, respectively, and those of 4 were determined at 8423 ​m ​s−1 and 24.5 ​GPa, respectively. Furthermore, intermolecular interactions in 3 and 4 were analyzed using 2D fingerprint plots with associated Hirshfeld surfaces. In this manner, two thermally stable and insensitive EMOFs were developed based on two new tetrazole ligands.
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Organic superbase-mediated synthesis of borohydride ionic liquids as novel composite hypergolic fuels
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2023-03-30 , DOI: 10.1016/j.enmf.2022.12.005
This study prepared a series of novel hypergolic fluids based on borohydride ionic liquids and organic superbase using an in situ synthetic method. In these hypergolic fluids, ionic liquids in 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acted as triggers for the self-ignition of DBN and DBU upon contact with high-concentration hydrogen peroxide (H2O2). These hypergolic fluids had high densities (>1.000 ​g ​cm−3), low viscosities (as low as 34.03 ​cP), and acceptable ignition delay times (IDT). The ignition processes of the hypergolic fluids with 90% H2O2 as an oxidizer were first investigated in this study, and they differed from the previously reported ignition phenomena. Different from the case with white fuming acid (WFNA) as an oxidizer, the ignition processes of hypergolic fluids with 90% H2O2 as an oxidizer did not exhibit secondary rebound and splashing and formed a homogeneous mixed layer when the droplets were in contact with 90% H2O2. The different ignition processes significantly influenced the properties of hypergolic fluids. Compared with the hypergolic fluids with WFNA as an oxidizer, those with 90% H2O2 as an oxidizer showed a shorter IDT (IDTmin[90% H2O2]=28.3 ​ms, IDTmin[WFNA]=126 ​ms) and formed stable flames without secondary combustion. These results demonstrate that the in-situ synthesized fuels in this study hold great promise as green fuels in hypergolic propulsion systems.
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A hybrid of tetrazolium and pentazolate: An energetic salt with ultrahigh nitrogen content and energy
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2022-06-03 , DOI: 10.1016/j.enmf.2022.05.002
As a full nitrogen energetic anion, pentazolate (cyclo-N5ˉ) holds great promise in the fields of propellants and explosives. Nowadays, nonmetallic pentazolate salts have received extensive attention as excellent nitrogen-rich energetic materials for their high enthalpies of formation, good oxygen balance, and eco-friendly decomposition products. In this study, a 1,4,5-triaminotetrazolium-based pentazolate salt (TATe+N5ˉ, 8) with a nitrogen content of up to 90.30% was designed and synthesized. Its crystal structure indicates that a large number of hydrogen bonds form a hydrogen-bonded network, and the crystal has a mixed stacking pattern. TATe+N5ˉ, which has a relatively high density (1.64 ​g·cm−3), high heat of formation (861.9 ​kJ·mol−1), and excellent detonation performances (detonation velocity: 9487 ​m·s−1, detonation pressure: 32.5 ​GPa), provides new insights into the stability of ultrahigh-nitrogen compounds.
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Design and performance of a micro-scale detonation train with a built-in pyrotechnic MEMS-based safety and arming device
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.enmf.2023.07.001
To improve the equipment miniaturization and reliability of weapons and ammunition systems, this study designs a micro-scale detonation train (MDT) with a built-in pyrotechnic microelectromechanical system (MEMS)-based safety and arming (S&A) device, which consists of an energetic semiconductor bridge (ESCB) detonator, and a S&A device with built-in isolation mechanisms, and a micro-detonation train. Furthermore, this study investigates the effects of the slider thickness, the spring beams’ thickness, and the positioning beam type on the security of the S&A device using the Finite Element Dynamics software and verifies the function of the MDT through experiments of capacitive charge and discharge ignition. As indicated by the results, an encouraging arming function can be achieved under a slider thickness of 1.0 mm and a positioning beam type of PB, while the spring beam thickness is less relevant. Additionally, the results show that the arming function of the MDT can be completed in 0.6 ms.
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Effects of the Al content on thermal decomposition and combustion properties of HMX/Al composites
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2022-11-30 , DOI: 10.1016/j.enmf.2022.11.003
To understand the thermal decomposition and combustion characteristics of HMX/aluminum (Al) composites, this study prepared the HMX/Al composites with different Al contents and carried out the thermal decomposition and combustion performance tests of these composites. The thermal analysis results showed that the activation energy of the HMX/Al composites increased from 483.94 ​kJ·mol−1 to 541.60 ​kJ·mol−1 when the Al content increased from 0 to 30 ​wt%. However, the change in the Al content had little effect on the heat flow of the HMX/Al composites. The combustion results showed that the calorific value of HMX/Al-30 composite reached 16,860 ​J·g−1. The flame height and burning intensity gradually increased with an increase in the Al content, and the burning duration of HMX/Al-10, HMX/Al-20, and HMX/Al-30 gradually decreased by 0.21, 0.57 ​ms and 0.91 ​ms, respectively. The results showed that Al powder as metal fuel can control the combustion reactions and energy output of HMX-based explosives.
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A new nitrate-based energetic molecular perovskite as a modern edition of black powder
Journal of Asian Natural Products Research ( IF 1.61 ) Pub Date: 2022-07-16 , DOI: 10.1016/j.enmf.2022.07.003
In recent years, energetic molecular perovskites, which serve as an energetic material design platform, have shown potential for designing primary and secondary explosives. To explore their potential in gunpowder and pyrotechnics, this study constructed a new nitrate-bridged molecular perovskite, (H2dabco)[K(NO3)3] (DAN-2, H2dabco2+ ​= ​1,4-diazabicyclo-[2.2.2.]octane-1,4-diium), based on potassium nitrate—a major component of black powder. The single-crystal structure analysis indicated that DAN-2 possesses a cubic perovskite structure in the space group Pm 3¯ m. Theoretical calculations revealed that DAN-2 has an energy level slightly higher than TNT and much higher than black powder. Adding DAN-2 into a typical propellant formulation can increase the impetus while significantly lowering the flame temperature. Moreover, DAN-2 has a lower sensitivity (IS ​= ​29 ​J, FS > 360 ​N) than TNT (IS ​= ​15 ​J, FS ​= ​360 ​N). It is worth mentioning that DAN-2 can avoid the environmental concern of sulfide-induced acid rain since it does not bear any sulfur. Therefore, DAN-2 can be considered a new single explosive and a modern edition of black powder obtained via mixing oxidative KNO3 and a reductive organic fuel at the molecular scale. Furthermore, it displays promising potential in the field of gunpowder and pyrotechnics.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 32 Science Citation Index Expanded Not
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